molecular formula C9H15NO2 B057234 (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid CAS No. 145513-92-4

(2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid

Cat. No. B057234
M. Wt: 169.22 g/mol
InChI Key: CQYBNXGHMBNGCG-XLPZGREQSA-N
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Description

OHICA is a crucial starting material in synthesizing certain ACE inhibitors. It contains three chiral centers, allowing for the possibility of four pairs of enantiomers. The complexity of its structure and the presence of these chiral centers underline the importance of accurate synthesis and analysis methods for its study and application in pharmaceuticals (Vali et al., 2012).

Synthesis Analysis

A versatile methodology has been developed for the effective synthesis of enantiomerically pure OHICA. This process involves the formation of a trichloromethyloxazolidinone derivative and its subsequent α-alkylation, providing a convenient route to α-tetrasubstituted derivatives of this stereoisomer (Sayago et al., 2008).

Molecular Structure Analysis

The crystal and molecular structures of indole-2-carboxylic acid (ICA), a closely related compound, have been determined using X-ray diffraction, infrared spectroscopy, and theoretical methods. These studies reveal the intricate hydrogen bonding interactions and the orientation of the carboxylic groups, providing insight into the molecular structure of similar compounds like OHICA (Morzyk-Ociepa et al., 2004).

Chemical Reactions and Properties

OHICA's reactivity and stability have been explored through various chemical reactions, showing its stability under acid and oxidation conditions while still being reactive at the 3-position. These properties make OHICA a versatile compound for further functionalization and application in synthesis pathways (Murakami, 1987).

Physical Properties Analysis

The HPLC method has been developed for the separation and quantification of OHICA and its isomers, utilizing a refractive index detector. This method highlights the physical properties of OHICA, such as its non-chromophoric nature and the challenges associated with its analysis due to the presence of multiple chiral centers (Vali et al., 2012).

Chemical Properties Analysis

Research on indole derivatives, including OHICA, has focused on their chemistry, highlighting their stability, reactivity, and potential for functionalization. These studies provide a comprehensive overview of the chemical properties that make OHICA valuable in pharmaceutical synthesis (Murakami, 1987).

Scientific Research Applications

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid, are critical in biorenewable chemical production due to their role as precursors for various industrial chemicals. Their inhibitory effects on microbes like Escherichia coli and Saccharomyces cerevisiae at concentrations below the desired yield highlight their potency as microbial inhibitors. This review discusses the impact of saturated, straight-chain carboxylic acids on microbial cell membrane damage and internal pH decrease, suggesting strategies for metabolic engineering to enhance microbial robustness (Jarboe, Royce, & Liu, 2013).

Indole Synthesis and Classification

The synthesis of indole alkaloids, which include compounds derived from (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid, is a significant area of organic synthesis. A comprehensive framework for classifying all indole syntheses is presented, underscoring the methodological diversity and highlighting the recent advancements in indole synthesis strategies. This review facilitates a deeper understanding of indole synthesis, encouraging further exploration and innovation in the field (Taber & Tirunahari, 2011).

Carboxylic Acid Separation Techniques

Advanced separation techniques for carboxylic acids from aqueous solutions, including those involving (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid, leverage organic compounds and supercritical fluids. Supercritical CO2, noted for its environmentally benign characteristics, emerges as a recommended solvent for reactive extraction of carboxylic acids, offering an efficient, competitive method with higher yield and simplicity (Djas & Henczka, 2018).

Solvent Development for Liquid-Liquid Extraction

The synthesis of organic acids through fermentative routes, including the extraction of (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid, has revived interest in carboxylic acid removal technologies. This review covers solvent developments for liquid-liquid extraction of carboxylic acids, highlighting novel solvents like ionic liquids and improvements in traditional solvent systems, providing insights into solvent selection and regeneration strategies for economic and environmental benefits (Sprakel & Schuur, 2019).

Pharmacological Applications of Levulinic Acid

Levulinic acid, a biomass-derived key chemical, demonstrates the potential for diverse applications, including drug synthesis. Its dual functional groups offer versatility in drug synthesis, reducing costs and simplifying processes. This review explores the application of levulinic acid in cancer treatment and medical materials, showcasing its potential in medicine (Zhang et al., 2021).

properties

IUPAC Name

(2R,3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)/t6-,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYBNXGHMBNGCG-XLPZGREQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]2[C@@H](C1)C[C@@H](N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801229722
Record name (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801229722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid

CAS RN

145513-92-4, 108507-42-2
Record name (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145513-92-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801229722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indole-2-carboxylic acid, octahydro-, (2R,3aR,7aR)
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